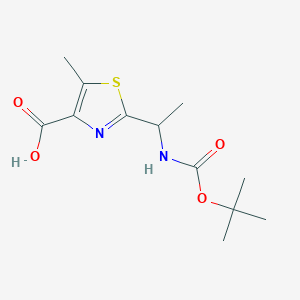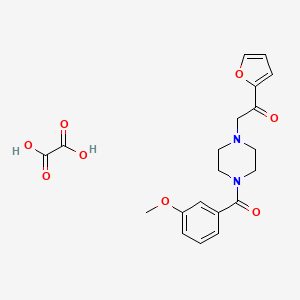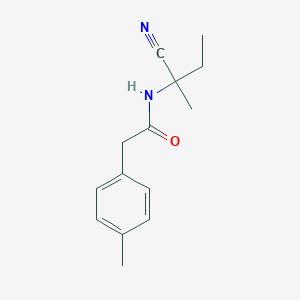
1-(Oxolan-2-yl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxolan-2-yl)ethanethiol, also known as 1-(tetrahydrofuran-2-yl)ethane-1-thiol, is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3 . This indicates that the molecule consists of a six-membered ring (oxolan) attached to an ethanethiol group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 132.23 . Like other thiols, it is expected to have a pungent, disagreeable odor . More specific physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique
Environmental Remediation
Ethanethiol-cellulose beads, incorporating ethanethiol, have been developed for decontaminating water containing pesticide residues, such as chloracetanilide herbicides. These beads demonstrate high binding capacities for certain pesticides, indicating their potential for water purification and environmental remediation (Willems et al., 1996).
Electrochemical Studies
Research on the electrochemical deposition of ethanethiolate monolayers on Ag(111) surfaces, as explored through various techniques, reveals insights into the mechanism of monolayer deposition. This has implications for understanding electrochemical processes at molecular levels (Hatchett et al., 1997).
Interaction with Ionic Liquids
The interaction between ethanethiol and Fe-containing ionic liquids has been studied for applications in desulfurization of natural gasoline. This research highlights the potential of these interactions in improving processes for removing sulfur compounds from natural sources (Martínez-Magadán et al., 2012).
Complexation with Metal Ions
Studies on compounds like 2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol demonstrate their ability to form complexes with d-transition metal ions. This has implications for the development of new materials and catalysts (Lacerda et al., 2007).
Odor Pollution Control
Ethanethiol's role in odor pollution, specifically its removal from municipal waste gases through processes like electrochemical oxidation, highlights its application in environmental management and industrial effluent treatment (Gong et al., 2017).
Catalyst Development
Research on yttrium triflate as a catalyst for the chemoselective protection of carbonyl compounds using ethanethiol derivatives provides valuable insights into the development of new synthetic methodologies in organic chemistry (De, 2004).
Understanding Mitochondrial Electron Transfer
The study of ethanethiol's effects on metabolic processes and mitochondrial electron transfer in rats contributes to our understanding of cellular biochemistry and potential implications for certain medical conditions (Vahlkamp et al., 1979).
Propriétés
IUPAC Name |
1-(oxolan-2-yl)ethanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQKXOGMUNIHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2376068.png)
![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2376069.png)
![2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2376072.png)

![5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2376074.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate](/img/structure/B2376076.png)
![(Z)-S-(2-((3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2376079.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)




